molecular formula C10H17N3O2 B14086368 tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate

tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate

Cat. No.: B14086368
M. Wt: 211.26 g/mol
InChI Key: CMYFEAWQLOVLPN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate is a compound that features a tert-butyl group, an imidazole ring, and a carbamate functional group. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate typically involves the reaction of an imidazole derivative with a tert-butyl carbamate precursor. One common method is the reaction of 2-(1H-imidazol-2-yl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a drug candidate due to the presence of the imidazole ring, which is a common pharmacophore in many therapeutic agents.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The carbamate group can undergo hydrolysis, releasing active intermediates that can interact with biological macromolecules. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(1S)-1-(1H-benzimidazol-2-yl)ethyl]carbamate
  • Tert-butyl N-[(1S)-1-(1H-pyrazol-2-yl)ethyl]carbamate
  • Tert-butyl N-[(1S)-1-(1H-triazol-2-yl)ethyl]carbamate

Uniqueness

Tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate is unique due to the presence of the imidazole ring, which imparts specific chemical and biological properties. The tert-butyl group enhances the compound’s stability and influences its reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for various applications.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C10H17N3O2/c1-7(8-11-5-6-12-8)13-9(14)15-10(2,3)4/h5-7H,1-4H3,(H,11,12)(H,13,14)/t7-/m0/s1

InChI Key

CMYFEAWQLOVLPN-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=NC=CN1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=NC=CN1)NC(=O)OC(C)(C)C

Origin of Product

United States

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